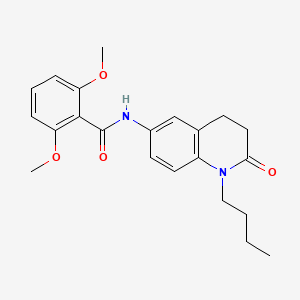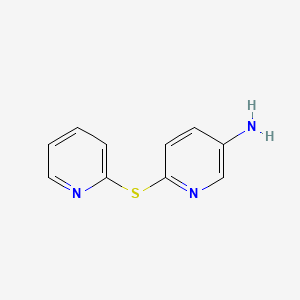
6-(Pyridin-2-ylsulfanyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is a chemical compound with the molecular formula C10H9N3S . It is a compound that has been used in various chemical reactions and studies .
Molecular Structure Analysis
The molecular structure of “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a sulfanyl group . The molecular weight of the compound is 203.26356 .Chemical Reactions Analysis
While specific chemical reactions involving “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” are not detailed in the search results, pyridine derivatives have been known to participate in various chemical reactions . For example, they have been used in the synthesis of pyrimidinamine derivatives .Physical And Chemical Properties Analysis
“6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is a powder at room temperature . It has a melting point of 165-166 degrees Celsius .Applications De Recherche Scientifique
Chemical Properties
“6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is a chemical compound with the CAS Number: 247060-76-0 . It has a molecular weight of 203.27 and its IUPAC name is 6-(2-pyridinylsulfanyl)-3-pyridinamine . The compound is typically stored at room temperature and comes in a powder form . Its melting point is between 165-166 degrees Celsius .
Synthesis
The compound can be synthesized using palladium catalyzed Suzuki cross-coupling reactions . This method involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Cytotoxic Activity
One of the significant applications of “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is in the field of cancer research. It has been found to exhibit cytotoxic activity against human cancer cell lines . For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which is derived from “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine”, has shown potential inhibitory effects against MDA-MB-231 (a type of breast cancer cell line) with an IC50 value of 1.4 μM .
Inhibition of VEGFR2
The compound also shows inhibitory activity on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, a process that is critical for the growth and spread of cancer cells. Therefore, inhibiting VEGFR2 can be a potential strategy for cancer treatment.
Antifungal and Antibacterial Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds, which “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is a part of, have been found to exhibit a broad spectrum of pharmacological activities . These include antifungal and antibacterial properties , making them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory and Antihypertensive Properties
In addition to their antimicrobial properties, imidazo[2,1-b]thiazole scaffold compounds also show anti-inflammatory and antihypertensive properties . These properties could be harnessed for the development of new drugs for the treatment of inflammatory diseases and hypertension.
Safety and Hazards
The safety information for “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
6-pyridin-2-ylsulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-5-10(13-7-8)14-9-3-1-2-6-12-9/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNFGZLXUDSFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

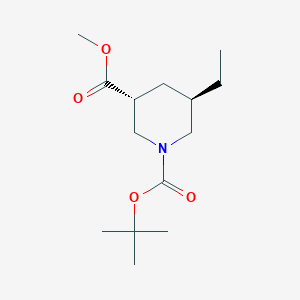

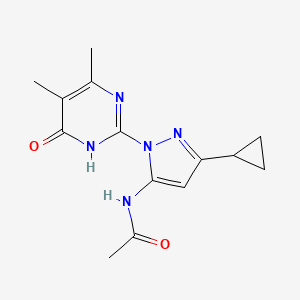
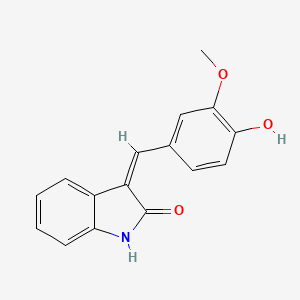
![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)
![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)
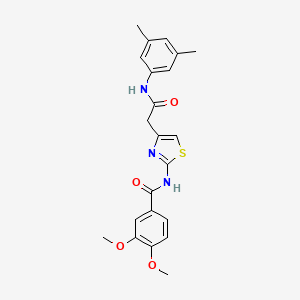
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)
![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)
